(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid, a derivative of fluorenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorenylmethoxycarbonyl (Fmoc) protecting group.
- Vinylphenyl moiety, which may influence its biological interactions.
This unique configuration contributes to its stability and reactivity in biological systems, making it a valuable candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that structural modifications can enhance the activity against various bacterial strains. The presence of electron-withdrawing groups, such as chlorine, has been found to improve antimicrobial efficacy against both planktonic and biofilm states of bacteria like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tilorone | Staphylococcus aureus | 100 μg/mL |
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli | Comparable to streptomycin |
New O-aryl-carbamoyl derivatives | Bacillus anthracis | Low MIC observed |
Anticancer Activity
The anticancer potential of fluorenone derivatives has been explored through various in vitro assays. Compounds derived from the fluorenone scaffold have shown promising antiproliferative activity by acting as type I topoisomerase inhibitors . The introduction of linear alkyl groups into the side chains significantly enhances this activity compared to branched or bulky groups.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several fluorenone derivatives on cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell types, indicating their potential as lead compounds for developing new anticancer therapies .
The mechanism by which this compound exerts its biological effects is multifaceted:
Properties
IUPAC Name |
(2S)-3-(4-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOMEUZJASIGX-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.